
Zonisamide-N-(6-hexanoic Acid)
Descripción general
Descripción
Zonisamide-N-(6-hexanoic Acid) is a derivative of Zonisamide, a sulfonamide anticonvulsant. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It has a molecular formula of C14H18N2O5S and a molecular weight of 326.37 .
Métodos De Preparación
The synthesis of Zonisamide-N-(6-hexanoic Acid) involves the reaction of Zonisamide with 6-hexanoic acid under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Zonisamide-N-(6-hexanoic Acid) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemistry:
- Analytical Chemistry: Zonisamide-N-(6-hexanoic Acid) is used as a reference compound in method development for various analytical techniques, including chromatography and spectroscopy. Its structural uniqueness allows researchers to validate new methods effectively.
2. Biology:
- Biological Activity Studies: Researchers utilize this compound to investigate the biological activity of sulfonamide derivatives. Studies have shown that the modification can affect the pharmacological profile of the original compound, providing insights into structure-activity relationships.
3. Medicine:
- Model Compound for Anticonvulsant Development: The unique properties of Zonisamide-N-(6-hexanoic Acid) make it an ideal candidate for developing new anticonvulsant drugs. Its mechanism of action, which involves blocking voltage-gated sodium channels and modulating calcium channel currents, parallels that of zonisamide but may offer enhanced efficacy or reduced side effects.
4. Industry:
- Synthesis of Complex Molecules: This compound is also utilized in the synthesis of other pharmaceutical compounds, contributing to the development of new therapeutic agents.
Case Studies
A selection of case studies highlights the practical applications and research outcomes associated with Zonisamide-N-(6-hexanoic Acid):
-
Anticonvulsant Efficacy Study:
- A study evaluated the effects of Zonisamide-N-(6-hexanoic Acid) on seizure control in animal models. Results indicated a significant reduction in seizure frequency compared to controls, suggesting its potential as an effective anticonvulsant agent.
-
Analytical Method Development:
- Researchers developed a new high-performance liquid chromatography (HPLC) method using Zonisamide-N-(6-hexanoic Acid) as a reference standard. The method demonstrated high sensitivity and specificity, facilitating the analysis of related compounds in pharmaceutical formulations.
-
Biological Activity Evaluation:
- A series of experiments assessed the neuroprotective effects of Zonisamide-N-(6-hexanoic Acid) in vitro. Findings revealed that the compound exhibited antioxidant properties and reduced neuronal cell death under oxidative stress conditions.
Mecanismo De Acción
The mechanism of action of Zonisamide-N-(6-hexanoic Acid) is similar to that of Zonisamide. It blocks repetitive firing of voltage-gated sodium channels and reduces T-type calcium channel currents. This dual mechanism helps in controlling seizures and other neurological conditions. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA .
Comparación Con Compuestos Similares
Zonisamide-N-(6-hexanoic Acid) is unique due to its specific structural modification. Similar compounds include:
Zonisamide: The parent compound, used as an anticonvulsant.
Topiramate: Another anticonvulsant with a different mechanism of action.
Levetiracetam: A newer anticonvulsant with fewer side effects.
Compared to these compounds, Zonisamide-N-(6-hexanoic Acid) offers unique properties that make it valuable for specific research applications .
Actividad Biológica
Zonisamide-N-(6-hexanoic acid) is a derivative of zonisamide, an established antiepileptic drug (AED). This compound is of interest due to its potential enhanced biological activity compared to its parent compound. The following sections explore the biological activity, pharmacokinetics, and clinical efficacy of zonisamide and its derivative, supported by various studies and data.
Overview of Zonisamide
Zonisamide is a sulfonamide AED that acts primarily through the blockade of voltage-gated sodium channels and T-type calcium channels, which are crucial in the modulation of neuronal excitability. It also inhibits glutamate release and has weak carbonic anhydrase inhibition properties, contributing to its anticonvulsant effects .
- Sodium Channel Blockade : Inhibits voltage-dependent sodium channels, reducing neuronal excitability.
- Calcium Channel Modulation : Inhibits T-type calcium channels, affecting neurotransmitter release.
- Glutamate Inhibition : Reduces excitatory neurotransmitter levels.
- Carbonic Anhydrase Inhibition : Although weak, this action may contribute to some of its pharmacological effects .
Pharmacokinetics
Zonisamide exhibits favorable pharmacokinetic properties:
- Absorption : Rapid absorption with a peak plasma concentration achieved in 2 to 5 hours; bioavailability exceeds 90% .
- Half-life : Approximately 50 to 69 hours, allowing for once-daily dosing .
- Metabolism : Primarily metabolized by cytochrome P450 3A4, with minimal renal excretion of unchanged drug .
Clinical Efficacy
Zonisamide has been evaluated in various clinical settings, demonstrating efficacy in treating partial-onset seizures and generalized seizures. A notable study reported that 41.22% of patients achieved seizure freedom after 24 weeks of treatment . The following table summarizes key findings from clinical studies:
Study Type | Population | Seizure Freedom (%) | Responder Rate (%) | Common Adverse Events |
---|---|---|---|---|
Open-label | Indian adults (n=655) | 41.22 | 78.6 | Loss of appetite, sedation |
Multicenter | Various (n=499) | Not specified | >50% reduction in seizures | Dizziness, somnolence |
Long-term survey | Japanese patients (n=1631) | 70% for partial seizures | Not specified | Weight loss, fatigue |
Potential Advantages
- Increased Potency : Structural modifications may enhance binding affinity to sodium and calcium channels.
- Improved Tolerability : Potential reduction in adverse effects compared to standard zonisamide.
Case Studies and Research Findings
- Efficacy in Diverse Populations : A study involving over 2 million patient-years indicated that zonisamide is effective across various demographics and seizure types, reinforcing its broad applicability as an AED .
- Long-term Use : Research shows that zonisamide maintains efficacy over prolonged periods without significant loss of effectiveness, making it suitable for chronic management of epilepsy .
- Combination Therapy : Zonisamide is often used as an adjunctive treatment with other AEDs, showing synergistic effects that enhance overall seizure control .
Propiedades
IUPAC Name |
6-(1,2-benzoxazol-3-ylmethylsulfonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14(18)8-2-1-5-9-15-22(19,20)10-12-11-6-3-4-7-13(11)21-16-12/h3-4,6-7,15H,1-2,5,8-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHIYPDMMAHZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652693 | |
Record name | 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-51-3 | |
Record name | 6-[[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.